molecular formula C17H17Cl2N3O2S B2424745 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide CAS No. 288154-62-1

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide

Cat. No. B2424745
CAS RN: 288154-62-1
M. Wt: 398.3
InChI Key: OZDOZUZCTZQUMQ-UHFFFAOYSA-N
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Description

The compound “1-(2-(2,4-Dichlorophenoxy)propionyl)-4-phenylthiosemicarbazide” is a derivative of 2-(2,4-Dichlorophenoxy)propionic acid . It’s important to note that the exact properties and uses of this specific compound may not be well-documented .


Synthesis Analysis

While specific synthesis methods for “1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide” were not found, a related compound, 2-(2,4-Dichlorophenoxy)acetic acid and its derivatives have been synthesized and studied for their anti-inflammatory properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Ram and Pandey (1974) synthesized heterocycles related to thiosemicarbazides, such as 1,3,4-thiadiazoles and 5-mercapto-1,2,4-triazoles, from chlorophenoxyacetohydrazide. These compounds were evaluated as fungicides against Aspergillus niger, indicating potential applications in agriculture and pharmaceuticals (Ram & Pandey, 1974).

Enzymatic Studies

  • Cipiciani, Cittadini, and Fringuelli (1998) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This study contributes to understanding enzymatic processes in chiral compound synthesis (Cipiciani, Cittadini, & Fringuelli, 1998).

Antimicrobial and Analgesic Activities

  • Bărbuceanu et al. (2013) synthesized and screened new triazoles, thiadiazoles, and acylthiosemicarbazides derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide for antimicrobial and analgesic activities. The research highlights potential medicinal applications (Bărbuceanu et al., 2013).

Herbicidal Effects

  • Shimabukuro et al. (1978) explored the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate on different plants, revealing its potential as a selective herbicide (Shimabukuro et al., 1978).

Antioxidant Properties

  • Nazarbahjat et al. (2014) synthesized new thiosemicarbazide derivatives and evaluated their antioxidant activities. This research contributes to the understanding of radical scavenging properties of such compounds (Nazarbahjat et al., 2014).

Potential in Cancer Treatment

  • Pitucha et al. (2020) studied thiosemicarbazide derivatives for their potential intercalation with DNA and cytotoxic effects on gastric cancer cells, pointing to possible applications in cancer therapy (Pitucha et al., 2020).

Future Directions

While specific future directions for “1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide” are not available, research into related compounds, such as 2-(2,4-Dichlorophenoxy)acetic acid, continues to provide valuable insights into their potential uses and effects .

Mechanism of Action

Target of Action

The compound 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known synthetic auxin . Synthetic auxins like 2,4-D primarily target the TIR1/AFB family of F-box proteins , which are part of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex . This complex plays a crucial role in auxin perception and response in plants .

Mode of Action

The compound’s interaction with its targets is likely similar to that of 2,4-D. It binds to the TIR1/AFB proteins, leading to the degradation of Aux/IAA repressor proteins . This degradation allows ARF (Auxin Response Factor) proteins to activate or repress the transcription of auxin-responsive genes . The result is a change in plant growth and development, including cell elongation, division, differentiation, and responses to light and gravity .

Biochemical Pathways

The compound affects the auxin signaling pathway, which has downstream effects on various biochemical pathways. These include pathways involved in carbohydrate metabolism, organic acid metabolism, and fatty acid metabolism . The compound’s action can lead to changes in the levels of sugars, organic acids, and fatty acids .

Pharmacokinetics

Based on its structural similarity to 2,4-d, it may be absorbed by plant cells and distributed throughout the plant via the plant’s vascular system

Result of Action

The compound’s action results in molecular and cellular effects that alter plant growth and development . At the molecular level, it changes the expression of auxin-responsive genes . At the cellular level, it can cause changes in cell elongation, division, and differentiation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy can be affected by the plant’s physiological state and environmental conditions such as light intensity and temperature . Additionally, the compound can be residually detected in soil, which may have implications for its stability and long-term effects .

properties

IUPAC Name

1-benzyl-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-11(24-15-8-7-13(18)9-14(15)19)16(23)21-22-17(25)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOZUZCTZQUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide

CAS RN

288154-62-1
Record name N-BENZYL-2-(2-(2,4-DICHLOROPHENOXY)PROPANOYL)HYDRAZINECARBOTHIOAMIDE
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